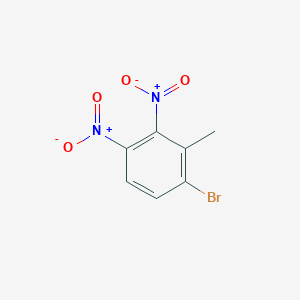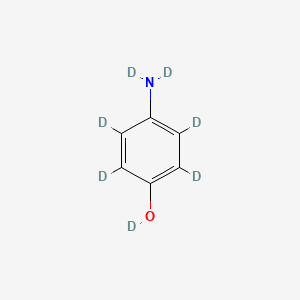
4-Aminophenol-d7
Overview
Description
4-Aminophenol-d7 is an isotope-labeled analog of 4-aminophenol. It is a deuterated compound, meaning that it contains deuterium atoms instead of hydrogen atoms. The molecular formula of this compound is D2NC6D4OD, and it has a molecular weight of 116.17 g/mol . This compound is primarily used in scientific research, particularly in isotope dilution mass spectrometry (IDMS) for quantitative analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminophenol-d7 can be synthesized through the deuteration of 4-aminophenol. The process involves the exchange of hydrogen atoms in 4-aminophenol with deuterium atoms. This can be achieved using deuterated reagents and solvents under specific reaction conditions. One common method involves the use of deuterium oxide (D2O) as a solvent and a deuterated acid or base to facilitate the exchange reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete exchange of hydrogen atoms with deuterium. The product is then purified using techniques such as crystallization or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenol-d7 undergoes various chemical reactions similar to its non-deuterated counterpart, 4-aminophenol. These reactions include:
Oxidation: this compound can be oxidized to form quinone imine derivatives.
Reduction: It can be reduced to form corresponding aniline derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, such as alkylation and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkylation and acylation reactions often use reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone imine derivatives.
Reduction: Aniline derivatives.
Substitution: Alkylated and acylated aminophenol derivatives.
Scientific Research Applications
4-Aminophenol-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Aminophenol-d7 is similar to that of 4-aminophenol. It acts as a precursor in various biochemical pathways and can undergo enzymatic transformations. The deuterium atoms in this compound provide a unique advantage in tracing these pathways using mass spectrometry. The compound interacts with specific enzymes and receptors, leading to the formation of various metabolites that can be quantitatively analyzed .
Comparison with Similar Compounds
4-Aminophenol-d7 is compared with other similar compounds, such as:
4-Aminophenol: The non-deuterated analog with similar chemical properties but different isotopic composition.
2-Aminophenol: An isomer with the amino group in the ortho position relative to the hydroxyl group.
3-Aminophenol: An isomer with the amino group in the meta position relative to the hydroxyl group.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which allows for precise quantitative analysis using mass spectrometry. This property makes it an invaluable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Properties
IUPAC Name |
N,N,2,3,5,6-hexadeuterio-4-deuteriooxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-5-1-3-6(8)4-2-5/h1-4,8H,7H2/i1D,2D,3D,4D/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKAWJENQZMHA-ZZLZVNDKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584008 | |
| Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285132-88-9 | |
| Record name | 4-(~2~H_2_)Amino(O-~2~H_5_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285132-88-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



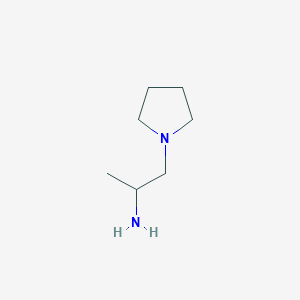
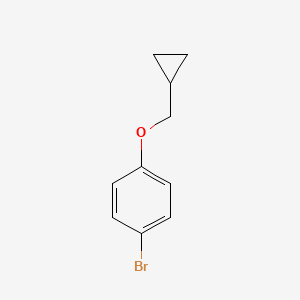
![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)

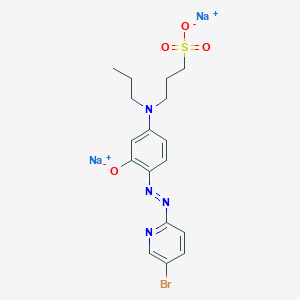
![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)
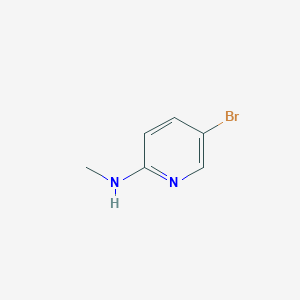
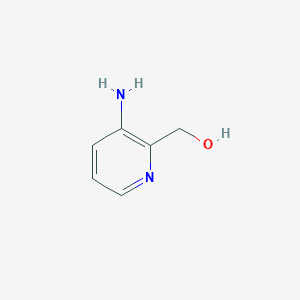
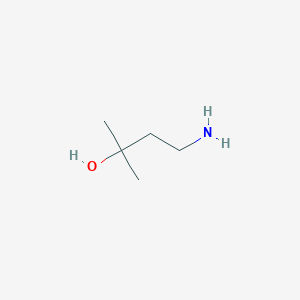

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)

